molecular formula C8H17N B2716407 3,3-Dimethylhex-5-en-1-amine CAS No. 910388-34-0

3,3-Dimethylhex-5-en-1-amine

Cat. No. B2716407
CAS RN: 910388-34-0
M. Wt: 127.231
InChI Key: SOMWBVUTEYDMDH-UHFFFAOYSA-N
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Description

“3,3-Dimethylhex-5-en-1-amine” is a chemical compound with the molecular formula C8H17N . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of primary amines like “3,3-Dimethylhex-5-en-1-amine” can be achieved through reductive amination of ketones and aldehydes . This process involves the use of catalysts, especially reusable catalysts, based on earth-abundant metals . The iron-catalyzed synthesis of primary amines through reductive amination has been realized .


Molecular Structure Analysis

The molecular structure of “3,3-Dimethylhex-5-en-1-amine” can be represented by the InChI code: 1S/C8H17N/c1-4-5-8(2,3)6-7-9/h4H,1,5-7,9H2,2-3H3 .


Chemical Reactions Analysis

Amines, including “3,3-Dimethylhex-5-en-1-amine”, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .


Physical And Chemical Properties Analysis

“3,3-Dimethylhex-5-en-1-amine” is a liquid at room temperature . Its molecular weight is 127.23 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Exploration of Experimental and Theoretical Properties

An exploration of the experimental and theoretical properties of a related compound, 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, utilized in the synthesis of nitrogen-containing compounds, was conducted. This study encompassed various spectroscopic analyses (NMR, FT-Raman, FT-IR, and UV–Visible) alongside theoretical studies using Density Functional Theory (DFT) and Molecular Docking studies. The research aimed at understanding the molecular interactions, charge distribution, and potential applications in drug design through ligand-protein interactions and drug likeness assessments (Fatima et al., 2021).

Atmospheric Implications of Amines

A study examined the structure and formation thermodynamics of dimer clusters containing sulfuric acid or bisulfate with ammonia and different amines, revealing that amines bind significantly stronger than ammonia. This suggests amines might be more crucial than ammonia in enhancing sulfuric acid-water nucleation in the atmosphere, a fundamental process in cloud formation and atmospheric chemistry (Kurtén et al., 2008).

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

This compound is a key intermediate in the preparation of premafloxacin, highlighting the synthesis process's efficiency and stereoselectivity. Such compounds play a critical role in developing antibiotics and showcase the application of amine derivatives in pharmaceutical synthesis (Fleck et al., 2003).

Mechanism of Action

The mechanism of action of amines is complex and depends on the specific amine. Some amines exert their effects by releasing endogenous noradrenaline from adrenergic nerve endings .

Safety and Hazards

The safety data sheet for “3,3-Dimethylhex-5-en-1-amine” indicates that it is a dangerous substance . It has hazard statements H226, H314, and H335, indicating that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3,3-dimethylhex-5-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-4-5-8(2,3)6-7-9/h4H,1,5-7,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMWBVUTEYDMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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